4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- (CAS 30652-14-3), commonly named 3-Hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone or 1-isopropyl-3-hydroxy-2-methylpyrid-4-one, is a member of the 3-hydroxy-4-pyridinone class, a family of bidentate ligands characterized by a 3-hydroxy-4-oxo chelation motif. Its structure features a pyridinone core substituted with a hydroxyl group at the 3-position, a methyl group at the 2-position, and an isopropyl group at the N-1 position, with the molecular formula C₉H₁₃NO₂ and a molecular mass of 167.21 Da.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 30652-14-3
Cat. No. B3051038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-
CAS30652-14-3
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1C(C)C)O
InChIInChI=1S/C9H13NO2/c1-6(2)10-5-4-8(11)9(12)7(10)3/h4-6,12H,1-3H3
InChIKeyUPFWEAFOAQNIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone (CAS 30652-14-3) | Chemical Class & Supplier-Side Procurement Overview


4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- (CAS 30652-14-3), commonly named 3-Hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone or 1-isopropyl-3-hydroxy-2-methylpyrid-4-one, is a member of the 3-hydroxy-4-pyridinone class, a family of bidentate ligands characterized by a 3-hydroxy-4-oxo chelation motif [1]. Its structure features a pyridinone core substituted with a hydroxyl group at the 3-position, a methyl group at the 2-position, and an isopropyl group at the N-1 position, with the molecular formula C₉H₁₃NO₂ and a molecular mass of 167.21 Da [2]. This compound is structurally related to deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridinone) and serves as a key impurity or reference standard in its pharmaceutical analysis [3].

Why N-Alkyl Chain Substitution in 3-Hydroxy-4-pyridinones Critically Alters Physicochemical and Chelation Performance


Within the 3-hydroxy-4-pyridinone class, simple substitution at the N-1 position produces a wide range of metal-chelating behaviors and biological activities, making indiscriminate analog substitution scientifically unsound. The bidentate chelation motif itself is conserved across analogs like deferiprone (N-methyl), 1-propyl-3-hydroxy-2-methylpyridin-4-one, and the isopropyl-substituted target compound; however, the nature of the N-alkyl chain directly influences ligand pKa values, stability constants of Fe(III) complexes, and distribution coefficients, all of which critically impact iron mobilization and oral bioavailability [1]. As such, a user requiring a specific analytical reference standard, a compound with defined chelation kinetics, or a particular impurity profile cannot substitute a methyl analog (deferiprone) for an isopropyl analog without compromising experimental validity. The distinct substitution pattern of the target compound yields a unique molecular identity that is essential for applications in impurity profiling, structure-activity relationship studies, and metal-chelation research where lipophilicity and steric effects are key variables [2].

Quantitative Evidence Differentiating 3-Hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone from Its Closest Analogs


Analytical Reference Standard: Distinct HPLC Retention Time Differentiates Isopropyl from Methyl and Propyl Analogs in Deferiprone Impurity Profiling

The target compound is specifically designated as 'Deferiprone Impurity 13' and is sold as a reference standard for HPLC method validation [1]. In the context of pharmaceutical quality control of deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridinone), the target compound's isopropyl N-substituent confers a distinct chromatographic retention behavior compared to deferiprone itself (N-methyl) and to 1-propyl-3-hydroxy-2-methylpyridin-4-one (N-propyl, CAS 30652-13-2) [2]. A validated HPLC method capable of separating deferiprone from its impurities relies on the specific retention time of this isopropyl derivative, which is different from that of other N-alkyl analogs, thus allowing for accurate quantification and identification in pharmaceutical samples.

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Structural Basis for Differential Chelation: X-ray Crystallography Reveals Unique Hydrogen-Bonding Network in N-Methyl Analog That Is Altered by Isopropyl Substitution

Single-crystal X-ray diffraction studies of the N-unsubstituted (3-hydroxy-2-methyl-4-pyridinone) and N-methyl (3-hydroxy-1,2-dimethyl-4-pyridinone, deferiprone) analogs reveal distinct crystal packing and hydrogen-bonding arrangements that are critical for metal coordination [1]. The N-methyl derivative crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 7.3036(4) Å, b = 13.0490(6) Å, c = 13.7681(7) Å, and Z = 8, whereas the parent N-unsubstituted compound is monoclinic, space group P2₁/n, with a = 6.8351(4) Å, b = 10.2249(4) Å, c = 8.6525(4) Å, β = 105.215(4)°, and Z = 4 [1]. The introduction of the isopropyl group at the N-1 position of the target compound introduces additional steric bulk that is expected to further alter the solid-state hydrogen-bonding network, thereby influencing its chelation geometry and metal-binding kinetics relative to the less sterically hindered N-methyl and N-unsubstituted analogs.

Structural Biology Coordination Chemistry Metal Chelation

Synthetic Accessibility: One-Step Synthesis from Maltol and Isopropylamine Offers Cost and Scalability Advantage Over Complex N-Substituted Derivatives

The target compound is prepared in a single synthetic step by refluxing 3-hydroxy-2-methyl-4(1H)-pyridinone (maltol) (10.0 g) with 3 equivalents of isopropylamine (99%) in 200 mL of water for 8 hours . This straightforward N-alkylation procedure contrasts sharply with the multi-step syntheses required for more complex N-substituted 3-hydroxy-4-pyridinones bearing functionalized side chains such as peptidomimetic groups or nucleoside moieties, which necessitate additional protection/deprotection steps, specialized reagents, and chromatographic purification [1]. The simple, one-step, aqueous-phase synthesis of the target compound provides a significant cost-of-goods and scalability advantage for procurement of bulk quantities for use as a starting material or intermediate in further derivatization campaigns.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Iron Chelation Potential: Target Compound Scaffold (HMP) Demonstrates Quantifiable Antibacterial Activity via Iron Depletion

Compounds containing the 3-hydroxy-2-methyl-4(1H)-pyridinone (HMP) moiety, which is the core chelating scaffold of the target compound, have been quantitatively evaluated for their iron(III)-chelating properties and associated antibacterial activity [1]. At a concentration of 20 mM/L, these HMP-containing derivatives completely inhibited the growth of Escherichia coli and achieved approximately 90% inhibition of Listeria innocua after 7 hours of incubation at 37 °C [1]. Importantly, bacterial growth resumed upon the addition of ferric ions to the medium, directly confirming that the antibacterial effect is attributable to iron limitation imposed by the chelator rather than to intrinsic cytotoxicity [1]. The target compound, bearing the same HMP chelation motif, is expected to exhibit comparable iron-depletion antibacterial activity, differentiating it from N-alkyl-3-hydroxy-4-pyridinones with alternative substitution patterns that may possess altered iron-binding affinities and cellular uptake profiles.

Antibacterial Iron Chelation Microbiology

Validated Use Cases for Procuring 3-Hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone (CAS 30652-14-3)


Pharmaceutical Quality Control: Certified Reference Standard for Deferiprone Impurity 13 Analysis

This compound is explicitly designated and commercially sold as 'Deferiprone Impurity 13' for use in HPLC and related analytical method development and validation [1]. Its unique retention time, distinct from deferiprone and other N-alkyl analogs, enables accurate identification and quantification of this specific impurity in pharmaceutical formulations. Regulatory submissions (e.g., ANDA filings) require the use of authentic reference standards for each identified impurity, making procurement of the exact CAS 30652-14-3 compound a compliance necessity. Substitution with a non-isopropyl analog invalidates the analytical method's specificity. [1]

Structure-Activity Relationship (SAR) Studies of 3-Hydroxy-4-pyridinone Iron Chelators

As an N-isopropyl-substituted member of the 3-hydroxy-2-methyl-4(1H)-pyridinone class, this compound provides a key data point for investigating the effect of N-alkyl chain branching on chelation parameters (e.g., pFe³⁺ values, stability constants) and pharmacokinetic properties (e.g., log P, cellular permeability) [1]. Comparative studies with the N-methyl (deferiprone) and N-propyl analogs require the pure isopropyl derivative to establish quantitative structure-property relationships (QSPR) that guide the design of optimized chelators with tailored iron-binding affinity and oral bioavailability [1].

Scaffold for Diversified Chemical Library Synthesis

The straightforward, one-step aqueous synthesis of the target compound from maltol and isopropylamine provides a cost-effective route to multi-gram quantities for use as a starting material [1]. Its 3-hydroxy-4-pyridinone core serves as a versatile scaffold for further derivatization, including O-alkylation, N-functionalization, or metal complexation, enabling the rapid generation of structurally diverse chelator libraries for screening campaigns in medicinal chemistry and coordination chemistry research [2].

Antibacterial Mechanism Studies: Iron Depletion Model Compound

Given that compounds containing the 3-hydroxy-2-methyl-4(1H)-pyridinone (HMP) chelation motif exhibit quantifiable, iron-reversible antibacterial activity against E. coli and L. innocua [1], this specific isopropyl-substituted HMP derivative can serve as a well-defined tool compound for investigating iron-chelation-based antimicrobial mechanisms. Its use in controlled experiments allows researchers to dissect the contribution of iron starvation from other potential cytotoxic effects of chelators, with ferric ion rescue serving as an essential experimental control [1].

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